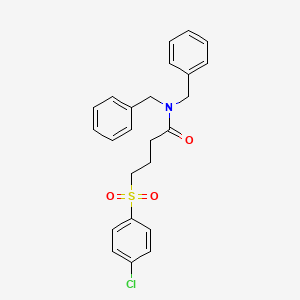
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide” is a complex organic compound. It likely contains a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group and a butanamide group with N,N-dibenzyl substitution .
Synthesis Analysis
While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through reactions involving sulfonylation or acylation . For instance, dichlorobenzamide derivatives can be synthesized from reactions of arylamine compounds with dichlorobenzoyl chloride .Scientific Research Applications
Carbonic Anhydrase Inhibition for Antitumor Applications
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide derivatives have been studied for their inhibitory action against tumor-associated carbonic anhydrase isozyme IX. Such inhibitors are crucial for designing antitumor agents due to the isozyme's distinct inhibition profile, which differs significantly from other physiologically relevant isozymes. Potent inhibitors were identified among both simple aromatic sulfonamides and heterocyclic compounds, suggesting the potential to develop more potent and selective inhibitors for therapeutic applications (Ilies et al., 2003).
Synthesis and Pro-apoptotic Effects in Cancer Cells
Research on sulfonamide derivatives, such as this compound, has also explored their synthesis and pro-apoptotic effects in cancer cells. These compounds have shown significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes, mediated likely through the activation of p38/ERK phosphorylation. This pathway activation is a promising avenue for cancer treatment, highlighting the therapeutic value of these sulfonamide derivatives (Cumaoğlu et al., 2015).
Applications in Synthesis of Polyhydroquinoline Derivatives
In another study, N-sulfonated Brönsted acidic catalysts, related to this compound, were used to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research demonstrates the compound's utility in facilitating chemical reactions, offering a method to produce high-yield and high-purity products, essential for various pharmaceutical and chemical manufacturing processes (Goli-Jolodar et al., 2016).
Development of Aromatic Poly(imide amide benzimidazole) Copolymers
Furthermore, derivatives of this compound have been implicated in the development of thermally stable aromatic poly(imide amide benzimidazole) copolymers. These materials, characterized by high glass-transition temperatures and stability under both nitrogen and air atmospheres, hold significant potential for advanced material applications, including in electronics and aerospace industries (Wang & Wu, 2003).
Mechanism of Action
Properties
IUPAC Name |
N,N-dibenzyl-4-(4-chlorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZXNAOCZXDNSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(N,N-diethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2427701.png)
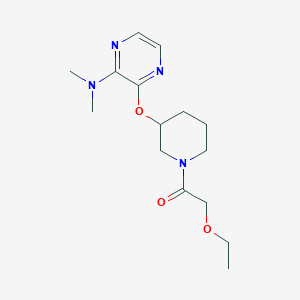
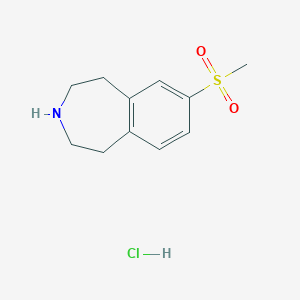
![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)
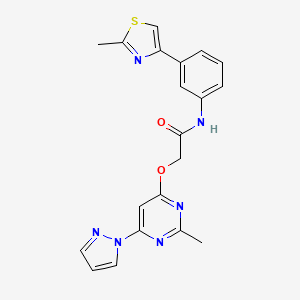
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2427708.png)
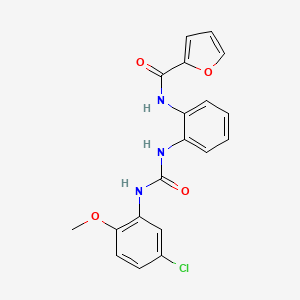
![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)

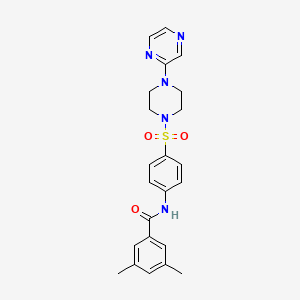
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)

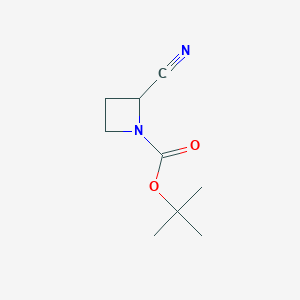
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2427724.png)
